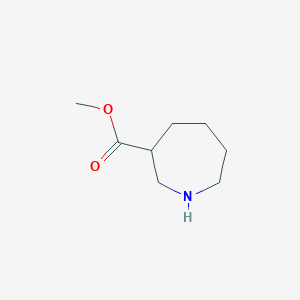

Methyl azepane-3-carboxylate

描述

Structure

3D Structure

属性

IUPAC Name |

methyl azepane-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-11-8(10)7-4-2-3-5-9-6-7/h7,9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRFJZNAKVNZTSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl Azepane 3 Carboxylate and Its Derivatives

Total Synthesis Approaches to the Azepane Core

The construction of the fundamental azepane framework is a critical first step in the synthesis of complex derivatives. Major strategies include the expansion of smaller, more readily available rings, direct cyclization of acyclic precursors, and convergent multicomponent reactions. researchgate.net

Ring expansion methodologies leverage existing cyclic structures, bypassing the entropic and enthalpic penalties associated with the formation of seven-membered rings from linear precursors. researchgate.net These strategies often involve the rearrangement of five- or six-membered rings.

A recently developed and powerful method involves the photochemical dearomative ring expansion of simple nitroarenes. nih.govmanchester.ac.uk This process, mediated by blue light at room temperature, converts the nitro group into a singlet nitrene, which triggers the transformation of the six-membered benzene (B151609) ring into a seven-membered system. Subsequent hydrogenolysis provides the target azepane in just two steps, offering a novel entry into this chemical space which has been historically underrepresented in medicinal chemistry libraries compared to piperidines and pyrrolidines. nih.govmanchester.ac.uk

Another prominent strategy is the Dowd-Beckwith reaction, a radical-mediated ring expansion of cyclic ketones. researchgate.net This approach and its variants can be used to synthesize medium and large-ring compounds, including azepanes, from smaller cyclic ketones. researchgate.net Furthermore, the ring expansion of substituted piperidines has been shown to produce diastereomerically pure azepane derivatives with excellent yield and stereoselectivity, demonstrating the utility of this approach for constructing specific isomers. rsc.org The regioselectivity of these expansions can often be controlled, for instance, by the presence of specific functional groups like a trifluoromethyl group, which directs the regioselective opening of a bicyclic azetidinium intermediate derived from L-proline. researchgate.net

| Ring Expansion Method | Precursor Ring | Key Reagents/Conditions | Outcome | Reference(s) |

| Photochemical Dearomation | Nitroarene | Blue light, then Hydrogenolysis | Polysubstituted Azepane | nih.govmanchester.ac.uk |

| Dowd-Beckwith Reaction | Cyclic Ketone | Radical Initiators (e.g., AIBN) | Azepane Ring | researchgate.net |

| Piperidine Expansion | Substituted Piperidine | Not specified | Diastereomerically Pure Azepane | rsc.org |

| Azetidinium Intermediate Opening | Trifluoromethyl Pyrrolidine | Nucleophiles | 4-Substituted α-trifluoromethyl Azepane | researchgate.net |

The direct formation of the azepane ring via intramolecular cyclization of an acyclic precursor is a fundamental and widely used approach. These reactions form a C-N or C-C bond to close the seven-membered ring.

A notable strategy is the copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with primary or secondary amines. nih.gov This method efficiently produces trifluoromethyl-substituted azepine-2-carboxylates. The development of such tandem reactions is significant because the slow kinetics of seven-membered ring formation often hinders direct construction. nih.gov Similarly, a silyl (B83357) aza-Prins cyclization mediated by sustainable iron(III) salts provides a direct route to tetrahydroazepines, forming C-N, C-C, and an endocyclic double bond in a single step under mild conditions. acs.org

Reductive amination cascades are also powerful tools. For instance, a one-pot double reductive amination has been employed as a key step in the total synthesis of complex alkaloids containing an azepine core, demonstrating its effectiveness in forming the crucial C-N-C bonds of the seven-membered ring. rsc.orgrsc.org Other transition-metal-catalyzed methods, such as intramolecular Heck reactions, have been used to construct the azepane ring with high regioselectivity, even when forming a strained 7-endo-trig system. beilstein-journals.org Ring-closing metathesis (RCM) is another key strategy, frequently used to construct the azepane ring in the synthesis of natural products and therapeutic agents like iminocyclitols. scielo.org.mxbeilstein-journals.org

| Cyclization Type | Key Precursor | Catalyst/Reagent | Product Type | Reference(s) |

| Tandem Amination/Cyclization | Functionalized Allenynes | Cu(I) salts | CF3-Azepine-2-carboxylates | nih.gov |

| Silyl Aza-Prins Cyclization | Homoallylic Amines | Iron(III) salts | Tetrahydroazepines | acs.org |

| Reductive Amination | Dicarbonyls & Amines | Reducing Agents (e.g., NaBH4) | Fused Azepanes | rsc.orgrsc.org |

| Intramolecular Heck Reaction | Vinyl Bromide Precursor | Palladium Catalysts | Fused Azepane Ring | beilstein-journals.org |

| Ring-Closing Metathesis (RCM) | Diene Precursor | Ruthenium Catalysts (e.g., Grubbs) | Azepane Ring | scielo.org.mxbeilstein-journals.org |

| Carbonyl-Enamine Cyclization | Enamine-Ester Intermediate | Acid catalysts (e.g., p-TsOH) | Functionalized Azepines | chem-soc.si |

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, offer high atom economy and efficiency for building molecular complexity. rsc.org While less common for azepanes than for five- or six-membered rings, several MCRs have been developed. A Hantzsch-type reaction involving glycine (B1666218) has been shown to produce azepine spiro[4.6]-γ-lactams in a one-pot procedure. rsc.orggriffith.edu.au Other MCRs have been designed to construct indole-fused oxadiazepine derivatives, which are structurally related to azepanes. rsc.org Electrophilic halogen-induced domino reactions starting from an enantiopure olefinic aziridine (B145994) can also be considered a multicomponent approach, furnishing substituted azepanes with good yield and stereoselectivity. mdpi.com

Enantioselective Synthesis of Chiral Methyl Azepane-3-carboxylate

Controlling the stereochemistry at the C3 position is crucial for synthesizing biologically active molecules. Enantioselective synthesis of chiral azepanes is achieved primarily through asymmetric catalysis or the use of chiral auxiliaries.

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This is a highly efficient and desirable approach in modern organic synthesis.

Palladium-catalyzed asymmetric [4+3] cyclization of trimethylenemethane donors with benzofuran-derived azadienes represents a state-of-the-art method for creating chiral benzofuro[3,2-b]azepine frameworks. ecust.edu.cnnih.gov This reaction proceeds with high yields (up to 98%), exclusive regioselectivity, and excellent stereoselectivities, achieving up to >20:1 diastereomeric ratio (dr) and >99% enantiomeric excess (ee). nih.gov Organocatalysis also provides a powerful route. An enantioselective method using a chiral phosphoric acid catalyst has been developed to prepare fused azepines with multiple stereogenic elements via an intramolecular electrophilic aromatic substitution, achieving up to 97% ee. nih.gov

Asymmetric hydrogenation is another cornerstone of enantioselective synthesis. Chiral iridium and ruthenium complexes are highly effective for the hydrogenation of cyclic imines to produce chiral cyclic amines, including azepanes, with excellent enantioselectivities. researchgate.netacs.orgnih.gov For example, a cationic CpRu complex with a chiral picolinic acid-derived ligand catalyzes the intramolecular dehydrative N-allylation to give azepane-type heterocycles with enantiomer ratios up to >99:1. acs.org

| Asymmetric Method | Catalyst System | Reaction Type | Enantioselectivity (ee) | Reference(s) |

| Palladium Catalysis | Pd(0) / Chiral Ligand | [4+3] Cycloaddition | >99% | ecust.edu.cnnih.gov |

| Organocatalysis | Chiral Phosphoric Acid | Intramolecular E.A.S. | up to 97% | nih.gov |

| Ruthenium Catalysis | Cationic CpRu / Chiral Ligand | Dehydrative N-Allylation | up to >99:1 er | acs.org |

| Iridium Catalysis | Ir / Chiral Phosphine-Oxazoline | Asymmetric Hydrogenation | up to 98% | researchgate.net |

In this strategy, a chiral auxiliary is covalently bonded to the substrate to direct a diastereoselective reaction. After the desired stereocenter is set, the auxiliary is cleaved, yielding the enantiomerically enriched product.

Aryl-sulfinamides are important chiral auxiliaries that enable the asymmetric synthesis of N-heterocycles. researchgate.net This methodology, proceeding through chiral sulfinylimines, provides general access to structurally diverse piperidines and pyrrolidines, and the principles can be extended to azepane synthesis. researchgate.net For example, the addition of organometallic reagents to chiral N-sulfinylimines can proceed with high selectivity, and the resulting intermediates can be further elaborated and cyclized to form the desired heterocycle. researchgate.net Sulfur-based chiral auxiliaries, such as thiazolidinethiones derived from amino acids, have also demonstrated superior performance in various asymmetric transformations, including those that can be applied to the construction of complex natural products containing azepane rings. scielo.org.mx

Enzymatic and Biocatalytic Routes

The application of biocatalysis in the synthesis of chiral amines and heterocyclic structures has gained significant traction, offering sustainable and highly selective alternatives to traditional chemical methods. rsc.orgrsc.org For the synthesis of azepane derivatives, enzymatic and biocatalytic routes are particularly valuable for establishing stereocenters with high fidelity, a critical aspect for pharmacologically active compounds. acs.orgresearchgate.net

Recent methodologies have successfully employed enzymes to produce chiral 3-aminoazepanes, which are closely related precursors to the title compound. rsc.org One notable strategy involves a multi-enzymatic cascade that utilizes a combination of galactose oxidase (GOase) and an imine reductase (IRED). rsc.org This process starts with the oxidation of readily available amino alcohols, derived from natural amino acids like L-lysine, to form an unstable amino aldehyde. rsc.org This intermediate spontaneously cyclizes into a cyclic imine, which is then stereoselectively reduced by the IRED to yield the desired enantiopure semi-protected 3-aminoazepane. rsc.org

Another powerful biocatalytic approach is the asymmetric synthesis of (3R)-3-aminoazepane from a prochiral ketone precursor using an ω-transaminase (ATA). acs.orgresearchgate.net This method has proven to be efficient, scalable, and cost-effective, avoiding the need for expensive metal catalysts or complex chromatographic purification. acs.orgresearchgate.net The transaminase facilitates the direct conversion of the ketone to the optically active amine with high enantiomeric excess. researchgate.net

Furthermore, imine reductases (IREDs) and monoamine oxidases (MAOs) have been instrumental in generating other enantioenriched azepane scaffolds, such as 2-aryl azepanes, through asymmetric reductive amination or deracemization processes. rsc.orgbohrium.comresearchgate.net These biocatalytic methods underscore the potential of enzymes to navigate the challenges associated with the synthesis of seven-membered heterocyclic rings, which can be unstable in aqueous media. bohrium.com

| Enzyme Class | Specific Enzyme(s) | Substrate Type | Product | Key Advantages | Reference |

|---|---|---|---|---|---|

| Oxidase/Reductase Cascade | Galactose Oxidase (GOase) & Imine Reductase (IRED) | Amino alcohols (from L-lysine) | Chiral protected 3-aminoazepanes | Streamlined multi-step synthesis, uses renewable starting materials. | rsc.org |

| Transaminase | ω-Transaminase (ATA) | Prochiral cyclic ketones | (3R)-3-aminoazepane | High enantioselectivity (>99% ee), scalable, avoids metal catalysts. | acs.orgresearchgate.net |

| Imine Reductase | IREDs | Prochiral cyclic imines | Enantioenriched 2-aryl azepanes | High conversion and enantioselectivity in asymmetric reductive amination. | rsc.orgbohrium.com |

| Monoamine Oxidase | MAO-N variants | Racemic 2-aryl azepanes | Enantioenriched 2-aryl azepanes | Effective deracemization of racemic mixtures. | researchgate.net |

Derivatization and Functionalization Strategies of this compound

This compound serves as a versatile scaffold that can be chemically modified at three primary locations: the ester group, the nitrogen atom of the heterocycle, and the carbon framework of the azepane ring. These modifications allow for the generation of a diverse library of compounds for various research applications.

Ester Hydrolysis and Amidation Reactions

The methyl ester functionality is a prime site for initial derivatization.

Ester Hydrolysis: The ester can be readily hydrolyzed under either acidic or basic conditions. science-revision.co.uklibretexts.org

Acid-catalyzed hydrolysis , typically achieved by heating the ester with a dilute mineral acid like hydrochloric acid in an excess of water, is a reversible reaction that yields azepane-3-carboxylic acid and methanol (B129727). chemguide.co.uklibretexts.org Driving the reaction to completion requires a large excess of water. chemguide.co.uk

Base-catalyzed hydrolysis (saponification) , accomplished by refluxing the ester with an aqueous solution of a base such as sodium hydroxide (B78521), is an irreversible process. libretexts.orgchemguide.co.uk This reaction produces the corresponding carboxylate salt (e.g., sodium azepane-3-carboxylate) and methanol. libretexts.org The free carboxylic acid can then be liberated by subsequent acidification of the reaction mixture. chemguide.co.uk This method is often preferred due to its irreversibility and the typically easier separation of products. chemguide.co.uk

Amidation: The carboxylic acid obtained from hydrolysis, or its corresponding salt, is a key intermediate for forming amide derivatives. Direct amidation involves coupling the carboxylic acid with a primary or secondary amine. This transformation often requires the use of a coupling agent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), to activate the carboxyl group. nih.gov This method is highly efficient for a wide variety of amines, including those with sensitive functional groups. nih.gov Alternatively, amides can be formed from the reaction of an amine with an activated form of the carboxylic acid, such as an acyl chloride. libretexts.org

| Reaction | Reagents | Initial Functional Group | Resulting Functional Group | Key Features | Reference |

|---|---|---|---|---|---|

| Acid Hydrolysis | Dilute H₂SO₄ or HCl, H₂O, heat | Methyl Ester (-COOCH₃) | Carboxylic Acid (-COOH) | Reversible reaction. | science-revision.co.ukchemguide.co.uk |

| Base Hydrolysis (Saponification) | NaOH(aq) or KOH(aq), heat | Methyl Ester (-COOCH₃) | Carboxylate Salt (-COO⁻Na⁺) | Irreversible; followed by acidification to get -COOH. | libretexts.orgchemguide.co.uk |

| Amidation | 1. Hydrolysis to -COOH 2. Amine (R-NH₂), Coupling Agent (e.g., HBTU) | Methyl Ester (-COOCH₃) | Amide (-CONHR) | Versatile method for creating diverse amide derivatives. | nih.gov |

N-Alkylation and Acylation Procedures

The secondary amine within the azepane ring is another key handle for functionalization, allowing for the introduction of a wide range of substituents.

N-Alkylation: The nitrogen atom can be alkylated using various electrophiles. A common method involves reacting the azepane with an alkyl halide in the presence of a base. thieme-connect.com More advanced and sustainable methods utilize alcohols as alkylating agents through a hydrogen auto-transfer mechanism, often catalyzed by transition metal complexes like those of palladium(II). rsc.org This approach is considered greener as the only byproduct is water. rsc.org Reductive amination, reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent, is another effective strategy for introducing N-alkyl groups. nih.gov

N-Acylation: Acyl groups can be introduced onto the azepane nitrogen to form amides. This is typically achieved by reacting this compound with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base to neutralize the liberated acid. ambeed.com Direct coupling with carboxylic acids is also possible using coupling agents or through methods like electrochemical N-acylation, which represents a sustainable approach conducted in aqueous media. rsc.org

| Reaction Type | Reagents | Resulting Functional Group | Example Application | Reference |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) + Base; or Alcohol (R-OH) + Catalyst | Tertiary Amine (N-R) | Introduction of various alkyl or substituted benzyl (B1604629) groups. | thieme-connect.comrsc.orgnih.gov |

| N-Acylation | Acyl Chloride (RCOCl) + Base; or Carboxylic Acid (RCOOH) + Coupling Agent | Amide (N-COR) | Synthesis of N-acyl azepane derivatives. | libretexts.orgrsc.org |

Modifications at the Azepane Ring System

Altering the carbon skeleton of the azepane ring itself allows for the creation of more complex and structurally unique molecules. These modifications often involve more sophisticated synthetic strategies.

One approach involves ring expansion reactions of smaller ring systems. For instance, a Schmidt reaction on a bicyclic ketone precursor can lead to the formation of a fused azepane structure. nih.gov Similarly, Beckmann rearrangement of oxime derivatives has been used to expand a six-membered ring into the seven-membered azepane system. nih.gov

Another strategy involves the ring-opening of strained bicyclic systems. For example, reductive amination conditions applied to certain deprotected halogenated 2-azabicyclo[4.1.0]heptane derivatives can trigger the cleavage of the cyclopropane (B1198618) ring, leading to ring-enlarged functionalized azepanes. rsc.org

Furthermore, tandem reactions catalyzed by transition metals provide elegant pathways to complex azepines. A Cu(I)-catalyzed tandem amination/cyclization of specific fluorinated allenynes with amines has been developed to synthesize functionalized α-CF3-containing azepine-2-carboxylates. mdpi.comnih.gov Although this leads to an azepine (containing double bonds), subsequent reduction could provide access to saturated azepane systems.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing synthetic route design, aiming to reduce waste, energy consumption, and the use of hazardous materials.

The use of biocatalysis, as detailed in section 2.2.3, is a cornerstone of green chemistry. rsc.org Enzymatic reactions are typically performed in aqueous media under mild conditions, avoiding the need for toxic organic solvents and harsh reagents. rsc.orgresearchgate.net The high selectivity of enzymes minimizes the formation of byproducts, leading to higher atom economy and simplifying purification processes. acs.org

Direct catalytic amidation, which forms amides from carboxylic acids and amines with water as the only byproduct, is another example of a green approach. mdpi.com This avoids the use of stoichiometric activating agents that generate significant waste, a key challenge highlighted by green chemistry advocates. mdpi.com

Solvent-Free Methodologies

Eliminating solvents from chemical reactions is a primary goal of green chemistry. Solvent-free synthesis can be achieved through various techniques, including grinding or using microwave irradiation. These methods can lead to shorter reaction times, higher yields, and simplified work-up procedures. For example, the synthesis of various heterocyclic compounds has been successfully demonstrated using solvent-free, microwave-assisted conditions. mdpi.com Similarly, grinding reactants together at room temperature has been shown to be an effective method for forming certain thiadiazole derivatives. nih.gov While specific solvent-free methods for the synthesis of this compound are not extensively detailed, the principles have been applied to analogous reactions, such as the Michael addition of indoles and amidation reactions, suggesting their potential applicability. mdpi.comsrce.hr

Catalyst Development for Sustainable Synthesis

The drive for green chemistry has spurred significant research into catalytic systems that offer high efficiency, selectivity, and environmental compatibility for the synthesis of azepane derivatives. mlsu.ac.in Key areas of development include the use of earth-abundant metals and the design of sophisticated ligand-metal complexes to steer reaction pathways toward desired products under mild conditions.

Iron-Based Catalysts: Iron, being abundant and non-toxic, has emerged as a prime candidate for sustainable catalysis. Iron(III) salts, such as FeCl₃ and FeBr₃, have been successfully employed as catalysts in the synthesis of tetrahydroazepines through silyl aza-Prins cyclization. acs.org This method allows for the direct and efficient formation of the seven-membered ring from acyclic precursors. acs.org Studies have shown that the choice of the iron salt and reaction conditions, such as temperature and catalyst loading, are critical for maximizing yield and minimizing the formation of byproducts like pyrrolidines. acs.org For instance, using substoichiometric amounts (10 mol%) of FeBr₃ at 0 °C can suppress side reactions and provide high yields of the desired tetrahydroazepine. acs.org Iron catalysts have also proven effective in other cyclization reactions to form various N-heterocycles, highlighting their versatility. rsc.orgarabjchem.orgmdpi.com

Ruthenium-Based Catalysts: Ruthenium complexes are powerful catalysts for the hydrogenation of various unsaturated and aromatic compounds, including precursors to azepanes. ajchem-b.com Chiral Ruthenium-diamine catalysts have been reported for the efficient asymmetric hydrogenation of dibenzo[c,e]azepine derivatives, achieving excellent enantioselectivity. nih.govacs.org The counteranion of the cationic ruthenium complex has been identified as a critical factor in controlling the chiral induction. nih.govacs.orgacs.org Furthermore, ruthenium catalysts, particularly in combination with phosphine (B1218219) ligands like 1,1,1-tris(diphenylphosphinomethyl)ethane (B1585349) (triphos), are effective for the hydrogenation of diesters in the presence of amines to yield N-heterocycles, including azepanes. rsc.org This one-pot reaction represents a significant advancement in creating cyclic amines from readily available starting materials. rsc.org Domino reactions initiated by ruthenium catalysts also provide an atom-economical route to functionalized nitrogen heterocycles from simple linear amino alcohols. nih.gov

Copper and Palladium Catalysts: Copper(I) catalysts have been utilized in the tandem amination/cyclization of functionalized allenynes to produce trifluoromethyl-substituted azepine-2-carboxylate derivatives. mdpi.com This method demonstrates the construction of a substituted azepine ring with moderate to good yields. mdpi.com Palladium catalysis is another cornerstone of modern organic synthesis. Palladium-catalyzed asymmetric [4+3] cyclization of trimethylenemethane donors with specific azadienes provides an efficient pathway to complex azepine frameworks with high yields and excellent stereoselectivity. ecust.edu.cn

The table below summarizes representative catalytic systems used in the synthesis of azepane derivatives.

| Catalyst System | Reaction Type | Substrate Example | Product | Yield (%) | Reference |

| FeBr₃ (10 mol%) | Silyl Aza-Prins Cyclization | 1-Amino-3-triphenylsilyl-4-pentene | Tetrahydroazepine derivative | 90% | acs.org |

| FeCl₃ (1.3 equiv) | Silyl Aza-Prins Cyclization | Disubstituted aminopentene | Disubstituted tetrahydroazepine | 72% | acs.org |

| [Ru(acac)₃]/triphos | Reductive Amination | Dimethyl 1,6-hexanedioate & NH₃ | ε-Caprolactam | 60% | rsc.org |

| Chiral Ru-diamine | Asymmetric Hydrogenation | Dibenzo[c,e]azepine | Chiral dibenzo[c,e]azepane | up to 99% | ajchem-b.comnih.gov |

| Cu(MeCN)₄PF₆ (10 mol%) | Tandem Amination/Cyclization | Allenyne & Aniline | CF₃-azepine-2-carboxylate | 65% | mdpi.com |

| Pd₂(dba)₃/Ligand | [4+3] Cyclization | Trimethylenemethane & Azadienes | Benzofuro[3,2-b]azepine | up to 98% | ecust.edu.cn |

Atom Economy and Reaction Efficiency Studies

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comprimescholars.com Synthetic routes with high atom economy minimize waste generation at the molecular level and are inherently more sustainable. mlsu.ac.inigitsarang.ac.in

Addition and Cycloaddition Reactions: Reactions that proceed via addition or cycloaddition mechanisms are typically high in atom economy, as all or most of the atoms from the reactants are integrated into the product. The Palladium-catalyzed [4+3] cyclization to form benzofuro[3,2-b]azepine skeletons is a prime example of an atom-economical approach to constructing the seven-membered ring, as it combines two reactant molecules with no loss of atoms. ecust.edu.cn Similarly, rearrangement reactions are considered 100% atom economical. primescholars.com

Metrics Beyond Yield: While percentage yield is a traditional measure of reaction success, it does not account for waste generated from byproducts or stoichiometric reagents. primescholars.com Green chemistry metrics like Reaction Mass Efficiency (RME) and E-Factor (environmental factor) provide a more comprehensive assessment of a process's environmental impact. jetir.orgmdpi.comresearchgate.net RME considers the mass of the product relative to the mass of all reactants used, while the E-factor quantifies the total waste produced per kilogram of product. jetir.orgmdpi.com For example, a substitution reaction might have a high yield but a poor atom economy due to the generation of stoichiometric byproducts that constitute waste. primescholars.com In contrast, catalytic hydrogenation is a highly atom-economical method, as it involves the addition of hydrogen, with only a small amount of catalyst required, which is not consumed in the calculation. jocpr.com

The development of catalytic routes for synthesizing the azepane core structure focuses on maximizing both yield and atom economy. The efficiency of several catalytic syntheses leading to azepane derivatives is compared in the table below, highlighting the progress toward more sustainable chemical manufacturing.

| Reaction Type | Catalyst | Atom Economy Principle | Reported Yield | Key Efficiency Aspect | Reference |

| [4+3] Cycloaddition | Palladium | High; addition reaction incorporates all atoms of reactants into the product. | up to 98% | High atom economy due to cycloaddition mechanism. | ecust.edu.cn |

| Domino Redox Isomerization/Cyclization | Ruthenium | High; transforms a linear molecule into a heterocycle in one step. | up to 99% | Minimizes waste by combining multiple steps. | nih.gov |

| Reductive Amination | Ruthenium | Moderate; produces water and potential methylation byproducts. | ~60-78% | One-pot synthesis improves process efficiency. | rsc.org |

| Silyl Aza-Prins Cyclization | Iron | Moderate; involves elimination of silyl group. | 72-90% | Uses an earth-abundant and sustainable metal catalyst. | acs.org |

| Tandem Amination/Cyclization | Copper | Moderate; joins two molecules with high efficiency for the core reaction. | 40-65% | Builds a complex, functionalized ring system efficiently. | mdpi.com |

The ongoing development of novel catalysts and synthetic strategies continues to improve the efficiency and sustainability of producing complex molecules like this compound and its derivatives, aligning chemical synthesis with the principles of green chemistry. researchgate.netresearchgate.net

Chemical Reactivity and Mechanistic Investigations of Methyl Azepane 3 Carboxylate

Reactivity at the Ester Moiety

The ester functional group in methyl azepane-3-carboxylate is susceptible to a range of nucleophilic acyl substitution reactions. These transformations allow for the modification of the carboxylate group, leading to the formation of other esters, alcohols, and amides, thereby expanding the synthetic utility of this scaffold.

Transesterification Processes

Transesterification is a fundamental reaction of esters, involving the exchange of the alkoxy group with another alcohol. This process is typically catalyzed by either an acid or a base. In the context of this compound, this reaction allows for the introduction of different alkyl or aryl groups, which can modulate the steric and electronic properties of the molecule.

The general mechanism for base-catalyzed transesterification involves the nucleophilic attack of an alkoxide on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the original methoxide (B1231860) group to yield the new ester. To drive the equilibrium towards the desired product, the reactant alcohol is often used in large excess.

| Reactant Alcohol | Catalyst | Product | Reference |

| Ethanol | Sodium Ethoxide | Ethyl azepane-3-carboxylate | Hypothetical Example |

| Propan-2-ol | Sulfuric Acid | Isopropyl azepane-3-carboxylate | Hypothetical Example |

| Benzyl (B1604629) alcohol | Titanium(IV) isopropoxide | Benzyl azepane-3-carboxylate | Hypothetical Example |

Reduction Reactions to Alcohols and Amines

The ester moiety of this compound can be reduced to a primary alcohol, (azepan-3-yl)methanol, using strong reducing agents. This transformation is a key step in the synthesis of various functionalized azepane derivatives.

Commonly employed reducing agents for this purpose include lithium aluminum hydride (LiAlH₄). The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of methoxide to form an intermediate aldehyde. This aldehyde is then rapidly reduced to the primary alcohol. It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters.

Furthermore, under specific conditions, the ester can be converted to an amide, which can then be reduced to an amine. For instance, amidation with an amine followed by reduction with LiAlH₄ would yield a substituted aminomethyl azepane.

| Reagent | Product | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | (Azepan-3-yl)methanol | Standard, powerful reducing agent for esters. |

| Diisobutylaluminium Hydride (DIBAL-H) | Azepane-3-carbaldehyde | Can selectively reduce esters to aldehydes at low temperatures. |

This table outlines common reduction reactions applicable to this compound based on the general reactivity of esters.

Nucleophilic Acyl Substitution Pathways

Beyond transesterification and reduction, the ester group of this compound can undergo nucleophilic acyl substitution with a variety of nucleophiles. A prominent example is hydrolysis, which can be catalyzed by either acid or base, to yield azepane-3-carboxylic acid.

Base-catalyzed hydrolysis, or saponification, involves the attack of a hydroxide (B78521) ion on the carbonyl carbon. The resulting tetrahedral intermediate then expels the methoxide ion to form the carboxylic acid, which is subsequently deprotonated by the basic conditions to form the carboxylate salt. Acidification in a separate workup step is required to obtain the neutral carboxylic acid.

Acid-catalyzed hydrolysis proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, and subsequent proton transfers lead to the expulsion of methanol (B129727) and formation of the carboxylic acid.

Amidation, the reaction with an amine to form an amide, is another important nucleophilic acyl substitution reaction. This transformation is often crucial for building more complex molecules and is a key step in the synthesis of many biologically active compounds.

Reactivity of the Azepane Nitrogen

The secondary amine within the azepane ring is a key determinant of the molecule's chemical character, imparting basicity and nucleophilicity. It can also participate in coordination chemistry as a ligand.

Basicity and Protonation Studies

The nitrogen atom in the azepane ring possesses a lone pair of electrons, making it a Brønsted-Lowry base capable of accepting a proton. The basicity of the azepane nitrogen is a critical factor in its reactivity and its behavior in biological systems. The pKa of the conjugate acid of the parent compound, azepane, is approximately 11.07. While the ester group at the 3-position in this compound may have a slight electron-withdrawing effect, the pKa is expected to be in a similar range, indicating that it is a relatively strong base for an amine.

Protonation of the nitrogen atom under acidic conditions forms an azepanium salt. This can influence the reactivity of the ester moiety by potentially altering the electronic environment of the molecule.

Ligand Binding Properties in Chemical Contexts

The lone pair of electrons on the azepane nitrogen also allows it to act as a Lewis base and coordinate to metal centers, functioning as a ligand in the formation of metal complexes. The ability of nitrogen heterocycles to form stable complexes with a variety of transition metals is well-established.

While specific studies on the coordination chemistry of this compound are not extensively documented, it is anticipated that it would form stable complexes with various metal ions. The coordination can occur solely through the nitrogen atom, or potentially in a bidentate fashion involving the carbonyl oxygen of the ester group, although the latter would require a specific conformation of the flexible seven-membered ring. Such coordination compounds could have applications in catalysis or as materials with interesting electronic or magnetic properties. The steric bulk and the electronic nature of the substituents on both the nitrogen and the carboxylate can be tuned to modulate the properties of the resulting metal complexes.

Stereochemical Dynamics and Conformational Analysis

The seven-membered azepane ring is a highly flexible scaffold, lacking the rigidity of smaller five- and six-membered rings. mq.edu.aursc.org This flexibility gives rise to a complex conformational landscape characterized by multiple low-energy conformers and relatively low barriers for interconversion. The stereochemical dynamics of this compound are therefore dictated by these intrinsic properties of the azepane core.

Ring Inversion and Pseudorotation Phenomena

Like cycloheptane, the parent carbocycle, the azepane ring avoids planar conformations due to severe angle and torsional strain. Instead, it adopts a variety of puckered, three-dimensional structures. The interconversion between these conformers does not occur via a simple "ring flip" as seen in cyclohexane (B81311). vu.nl Instead, the process is a complex combination of ring inversion and pseudorotation. nih.gov

Pseudorotation is a continuous conformational change in which the ring appears to rotate, although the individual atoms move primarily perpendicular to the plane of the ring. nih.gov This process allows the molecule to pass through numerous chair, boat, and intermediate twist-chair and twist-boat conformations without significant energy penalties. For heteroatomic seven-membered rings like azepane, computational studies have shown that this dynamic process is complex, with multiple conformations being energetically accessible. nih.gov The barriers between these conformers are typically low, leading to rapid interconversion at room temperature, which can be studied using dynamic NMR spectroscopy. vu.nl

Preferred Conformers and Energy Landscapes

The energy landscape of a molecule describes the potential energy of all its possible conformations. frontiersin.orgarxiv.org For flexible molecules like azepane, this landscape has multiple energy minima (representing stable or metastable conformers) connected by transition states (energy maxima on the interconversion pathway). nih.govchemrxiv.orgresearchgate.net

High-level electronic structure calculations on the parent azepane molecule have provided significant insight into its preferred conformations. nih.gov Unlike cyclohexane where the chair form is overwhelmingly dominant, the azepane ring has a more nuanced energy landscape. The most stable conformation is predicted to be the twist-chair (TC) . The chair (C) conformation, in contrast, is often found to be a transition state for interconversion rather than a stable minimum. nih.gov The boat (B) and twist-boat (TB) families of conformations are also key features of the landscape, though generally slightly higher in energy than the twist-chair.

The following table summarizes the general relative energy ordering for parent azepane conformers based on computational studies. The exact energy differences can vary depending on the level of theory used in the calculations.

| Conformer Family | Relative Energy (kcal/mol) | Stability Ranking |

| Twist-Chair (TC) | 0.00 | 1 (Most Stable) |

| Chair (C) | ~1.5 - 2.5 | (Often a Transition State) |

| Twist-Boat (TB) | ~1.0 - 2.0 | 2 |

| Boat (B) | ~2.0 - 3.0 | 3 |

This interactive table is based on data reported for computational studies on azepane and related seven-membered heterocycles. nih.gov

Influence of Substituents on Conformational Preferences

The introduction of a substituent, such as the methyl carboxylate group at the 3-position, significantly influences the conformational preferences of the azepane ring. Substituents can bias the dynamic equilibrium by favoring conformations that minimize steric and electronic repulsions. mq.edu.aursc.org

For this compound, the bulky ester group will preferentially occupy a position that minimizes steric interactions with the rest of the ring. In the various twist-chair and boat conformations, there are multiple non-equivalent positions analogous to the axial and equatorial positions in cyclohexane. The methyl carboxylate group will favor pseudo-equatorial orientations to avoid unfavorable 1,3-diaxial-like interactions.

Studies on substituted azepanones have shown that even a simple methyl group can dramatically alter the conformational equilibrium and, in turn, the molecule's pharmacokinetic properties. researchgate.net Similarly, the introduction of a single fluorine atom has been shown to be capable of biasing the azepane ring to exist in one major conformation. mq.edu.aursc.org Therefore, the methyl carboxylate group in this compound is expected to reduce the conformational flexibility of the ring, causing a subset of the possible twist-chair and twist-boat conformers (those with a pseudo-equatorial ester group) to be more populated than others.

Reaction Mechanism Elucidation

Understanding the precise mechanisms of reactions involving this compound is crucial for predicting its reactivity and designing new synthetic pathways. While specific mechanistic studies on this exact molecule are limited, general principles of physical organic chemistry, particularly the use of kinetic isotope effects, can be applied to elucidate potential reaction pathways.

Kinetic Isotope Effect Studies

The kinetic isotope effect (KIE) is a powerful tool used to investigate reaction mechanisms by determining the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes. wikipedia.orgprinceton.edu A KIE is expressed as the ratio of the rate constant of the reaction with the light isotope (kL) to the rate constant with the heavy isotope (kH). By measuring the KIE, chemists can infer whether a specific C-H (or other) bond is broken in the rate-determining step of a reaction. wikipedia.orgwayne.edu

While no KIE studies have been published specifically for this compound, the methodology can be illustrated using analogous reactions of other cyclic tertiary amines, such as enzymatic N-dealkylation. nih.gov This reaction is a common metabolic pathway catalyzed by cytochrome P450 enzymes. nih.gov

Consider a hypothetical N-methylated version of this compound. The N-demethylation reaction proceeds by the cleavage of a C-H bond on the N-methyl group. If this C-H bond cleavage is the rate-determining step, replacing the hydrogen atoms on the methyl group with deuterium (B1214612) (CH₃ → CD₃) will significantly slow down the reaction, resulting in a large "primary" KIE.

Different mechanisms for amine oxidation result in predictably different KIE values. nih.govnih.gov

Mechanism 1: Hydrogen Atom Transfer (HAT): The enzyme directly abstracts a hydrogen atom from the methyl group in the rate-limiting step. This mechanism involves direct C-H bond cleavage and is expected to show a large primary KIE (typically kH/kD > 2).

Mechanism 2: Single Electron Transfer (SET): The enzyme first removes an electron from the nitrogen atom to form a radical cation. In a subsequent, rapid step, a proton is lost from the adjacent carbon. If the initial electron transfer is the sole rate-determining step, C-H bond cleavage is not involved, and the KIE will be small or unity (kH/kD ≈ 1).

The following table summarizes typical deuterium KIE values and their mechanistic implications for amine N-demethylation.

| Observed kH/kD | Interpretation | Implied Rate-Determining Step |

| ~ 1 | No primary KIE | Single Electron Transfer (SET) |

| 2 - 7 | Significant primary KIE | Hydrogen Atom Transfer (HAT) |

| > 7 | Large KIE, possible tunneling | Hydrogen Atom Transfer (HAT) with quantum tunneling |

This interactive table is based on data reported for KIE studies on the N-dealkylation of tertiary amines and amides. nih.govsigmaaldrich.com

By synthesizing the deuterated analogue of an N-alkylated this compound and measuring the rates of its reaction (e.g., metabolism by liver microsomes), a KIE could be determined. nih.gov This value would provide crucial evidence to distinguish between a SET or HAT mechanism. Furthermore, carbon-13 KIEs could also be measured to probe changes in bonding at the carbon atom undergoing C-H bond cleavage, providing a more complete picture of the transition state. nih.gov

Transition State Analysis

Transition state analysis for reactions involving this compound would computationally model the high-energy structures that exist transiently between reactants and products. Such analyses, typically employing Density Functional Theory (DFT), provide critical insights into reaction barriers and mechanisms. For the azepane ring, conformational changes are key, with the twist-chair conformation being the most stable ground state and the chair conformation often representing a transition state in ring inversion processes nih.govacs.org.

Reactions involving the functional groups of this compound would present distinct transition states. For instance, in a nucleophilic acyl substitution at the ester carbonyl, a tetrahedral intermediate is formed. The transition state leading to this intermediate would involve the partial formation of a bond between the nucleophile and the carbonyl carbon, and the partial breaking of the carbon-oxygen double bond. The geometry and energy of this transition state would be heavily influenced by the steric and electronic properties of the azepane ring.

Computational studies on related heterocyclic systems have demonstrated that the energy of these transition states can be calculated to predict reaction feasibility and selectivity. For example, in the study of 1,2,7-thiadiazepane, DFT calculations were used to identify various transition state conformers and determine the energy barriers for conformational interconversions researchgate.net. A similar approach for this compound would elucidate the energy profiles of its reactions.

Table 1: Hypothetical Transition State Geometries and Energetics for Reactions of this compound

| Reaction Type | Key Interacting Atoms in Transition State | Predicted Activation Energy (kcal/mol) | Computational Method |

| N-Alkylation | N, C (of alkyl halide), Halide | 15-25 | DFT (B3LYP/6-31G*) |

| Ester Hydrolysis (Acid-Catalyzed) | O (carbonyl), H (acid), O (water), C (carbonyl) | 10-20 | DFT with explicit solvent model |

| Ester Hydrolysis (Base-Catalyzed) | C (carbonyl), O (hydroxide) | 12-22 | DFT with explicit solvent model |

| Ring Opening | C-N bond, Attacking Nucleophile | >30 | High-level ab initio methods |

Note: The data in this table is hypothetical and serves to illustrate the type of information that would be generated from a detailed transition state analysis. The activation energies are estimates based on similar known reactions.

Reaction Pathway Mapping

Reaction pathway mapping for this compound would involve charting the energetic landscape connecting reactants, intermediates, transition states, and products. This provides a detailed narrative of the reaction mechanism.

Synthesis of Substituted Azepanes:

A plausible reaction pathway for the functionalization of the azepane ring is through N-alkylation or N-acylation. The nitrogen atom's lone pair of electrons makes it nucleophilic. The reaction with an alkyl halide, for example, would proceed through an SN2 mechanism. The reaction pathway would show the approach of the nitrogen to the electrophilic carbon of the alkyl halide, passing through a trigonal bipyramidal transition state, leading to the formation of a quaternary ammonium (B1175870) salt.

Recent research has explored the synthesis of polysubstituted azepanes through dearomative ring-expansion of nitroarenes, which provides a pathway to complex azepane structures rwth-aachen.deresearchgate.net. While not directly starting from this compound, these methods highlight potential pathways for creating diverse azepane derivatives.

Reactions of the Ester Group:

The methyl carboxylate group can undergo a variety of transformations. For instance, hydrolysis of the ester to the corresponding carboxylic acid can be catalyzed by acid or base. The reaction pathway for acid-catalyzed hydrolysis would involve:

Protonation of the carbonyl oxygen.

Nucleophilic attack by water on the carbonyl carbon to form a tetrahedral intermediate.

Proton transfer from the attacking water molecule to the methoxy (B1213986) group.

Elimination of methanol to reform the carbonyl group.

Deprotonation to yield the carboxylic acid.

Interactive Data Table: Plausible Reaction Pathways for this compound

| Reactant(s) | Reagent(s) | Product(s) | Intermediate(s) | Proposed Mechanism |

| This compound, Methyl Iodide | - | N-Methyl-methyl azepane-3-carboxylate iodide | - | SN2 |

| This compound, H3O+ | Water | Azepane-3-carboxylic acid, Methanol | Protonated ester, Tetrahedral intermediate | Acid-catalyzed nucleophilic acyl substitution |

| This compound, NaOH | Water | Sodium azepane-3-carboxylate, Methanol | Tetrahedral intermediate | Base-catalyzed nucleophilic acyl substitution |

| This compound, LiAlH4 | Ether, then H2O | (Azepan-3-yl)methanol | - | Nucleophilic acyl substitution followed by reduction |

This detailed mapping of potential reaction pathways, informed by computational analysis of transition states, is crucial for predicting the chemical behavior of this compound and for designing synthetic routes to novel azepane derivatives.

Computational and Theoretical Investigations of Methyl Azepane 3 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics and are used to determine the electronic structure and properties of molecules. mdpi.com These methods provide detailed insights into molecular geometries, orbital energies, and reactivity indices.

Density Functional Theory (DFT) is a widely used computational method that describes the properties of a multi-electron system based on its electron density. mdpi.com The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. mdpi.com This approach is employed to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties. researchgate.net

For methyl azepane-3-carboxylate, DFT calculations can predict key structural parameters and reactivity indicators. The B3LYP functional, for example, is often used in simulations of organic molecules. samipubco.com By optimizing the geometry, one can obtain bond lengths, bond angles, and dihedral angles for the most stable conformation of the molecule.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding chemical reactivity. samipubco.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. samipubco.com The energy gap between the HOMO and LUMO (Egap) is an indicator of chemical stability; a smaller gap suggests higher reactivity.

Table 1: Representative DFT-Calculated Properties for a Heterocyclic Carboxylate (Note: This data is illustrative and based on typical values for similar organic molecules, as specific DFT studies on this compound are not available. The parameters are calculated at the B3LYP level of theory.)

| Parameter | Value | Significance |

| EHOMO | -6.5 eV | Electron-donating capability samipubco.com |

| ELUMO | -0.8 eV | Electron-accepting capability samipubco.com |

| Energy Gap (ΔE) | 5.7 eV | Chemical reactivity and stability |

| Dipole Moment | 2.1 D | Molecular polarity |

| Total Energy | -517 Hartree | Thermodynamic stability samipubco.com |

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely solely on theoretical principles and physical constants, without including empirical data. One such method is the Møller-Plesset (MP2) perturbation theory, which is used for geometry optimization and provides a higher level of accuracy compared to some DFT functionals, particularly for systems where electron correlation is important. nih.govresearchgate.net

When applied to the azepane ring system, ab initio methods can provide highly accurate predictions of its geometric parameters. For instance, calculations on the parent azepane molecule have shown excellent agreement between computed bond lengths and angles and those determined by X-ray diffraction (XRD). nih.govresearchgate.net These high-accuracy predictions are crucial for understanding the subtle structural details that influence the molecule's properties and interactions.

Table 2: Comparison of Calculated and Experimental Bond Parameters for the Azepane Ring (Note: This table presents data for the parent azepane ring to illustrate the accuracy of ab initio methods. Data is derived from studies using the MP2/aug-cc-pVTZ level of theory.) nih.govresearchgate.net

| Bond | Calculated Bond Length (Å) | Experimental (XRD) Bond Length (Å) |

| C-N | 1.460 | 1.459 |

| C-C | 1.525 - 1.535 | 1.526 - 1.528 |

| Angle | Calculated Bond Angle (°) ** | Experimental (XRD) Bond Angle (°) ** |

| C-N-C | 116.2 | ~114.5 |

| C-C-C | 114.8 - 116.9 | ~115.0 |

Molecular Orbital (MO) analysis provides a detailed picture of the electron distribution within a molecule. This analysis helps in understanding chemical bonding, reactivity, and electronic transitions. mdpi.com The HOMO and LUMO are the most important orbitals in this context, as they are primarily involved in chemical reactions.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations provide a dynamic view of molecular behavior, offering insights into conformational changes and interactions with the environment. mdpi.comnih.gov The setup of an MD simulation typically involves placing the molecule in a simulation box, often filled with solvent molecules like water, and applying a force field (e.g., CHARMM36) that defines the potential energy of the system. mdpi.com

The seven-membered azepane ring is highly flexible and can adopt multiple conformations. Conformational sampling is the process of exploring these different spatial arrangements to identify the most stable and populated states. nih.gov Standard MD simulations can sometimes be insufficient to sample all relevant conformations, leading to the use of enhanced sampling techniques like accelerated molecular dynamics. nih.gov

The results of conformational sampling are often visualized using a free energy landscape. This landscape plots the free energy of the system as a function of specific geometric parameters (e.g., dihedral angles or distances), revealing the most stable conformations (energy minima) and the transition pathways between them (saddles points). mdpi.com For this compound, this analysis would reveal the preferred orientations of the methyl carboxylate group relative to the flexible azepane ring and the energy barriers for interconversion between different ring conformations.

The surrounding solvent can significantly influence the structure, stability, and reactivity of a molecule. mdpi.com Computational studies can account for solvent effects using either implicit or explicit models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. mdpi.com Explicit models involve simulating individual solvent molecules, providing a more detailed and accurate picture of solute-solvent interactions, such as hydrogen bonding. mdpi.com

For this compound, the polarity of the solvent would affect its conformational equilibrium. Polar solvents can stabilize conformations with larger dipole moments. researchgate.net MD simulations in explicit solvent can reveal the specific arrangement of solvent molecules around the solute and quantify the strength of interactions. These simulations can also be used to calculate how the free energy profile of a reaction involving the molecule changes in different solvents, thereby predicting the effect of the solvent on reaction rates. mdpi.comresearchgate.net

Ligand-Binding Dynamics (e.g., in supramolecular chemistry, not biological)

The study of ligand-binding dynamics in non-biological supramolecular chemistry involves understanding the interactions, stability, and conformational changes that occur when a molecule like this compound binds to a host molecule or participates in a self-assembled system. Computational methods are essential for elucidating these dynamic processes at an atomic level.

Molecular dynamics (MD) simulations are a primary tool for exploring the time-dependent behavior of such systems. These simulations can model the process of a ligand entering a host's binding cavity, revealing the key intermolecular forces—such as hydrogen bonds, van der Waals forces, and electrostatic interactions—that stabilize the resulting complex.

To quantify the binding affinity, methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be employed post-MD simulation. nih.gov These techniques calculate the binding free energy by combining molecular mechanics energy terms with continuum solvation models, offering valuable insights into the thermodynamic stability of the ligand-host complex. nih.gov While these methods are powerful, specific studies applying them to the supramolecular, non-biological ligand-binding dynamics of this compound are not documented in the available literature.

Prediction of Spectroscopic Parameters

Computational chemistry provides robust methods for predicting various spectroscopic parameters, which are invaluable for structure elucidation and characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure analysis. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy, aiding in the assignment of experimental spectra. The most common method for this is the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with Density Functional Theory (DFT). researchgate.net

Calculations are generally performed on the optimized geometry of the molecule. The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) is crucial for obtaining accurate results that correlate well with experimental data. researchgate.netresearchgate.net The computed isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (TMS), calculated at the same level of theory.

Table 1: Illustrative Example of Predicted NMR Chemical Shifts for a Molecule like this compound This table is a hypothetical representation of computational results and is for illustrative purposes only, as specific published data for this compound is unavailable.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | 173.5 |

| C3 | 2.85 | 45.2 |

| C4 | 1.90, 1.75 | 28.9 |

| C5 | 1.65, 1.50 | 26.1 |

| C6 | 1.80, 1.60 | 30.5 |

| C7 | 3.10, 2.95 | 48.7 |

| OCH₃ | 3.68 | 52.3 |

Theoretical calculations are widely used to predict the vibrational spectra (Infrared and Raman) of molecules. These calculations are typically performed using DFT methods, which can determine the harmonic vibrational frequencies corresponding to the normal modes of vibration. nih.gov The results of these calculations are instrumental in assigning the absorption bands observed in experimental IR and Raman spectra. nih.gov

The process involves first finding the minimum energy geometry of the molecule and then calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting force field yields the vibrational frequencies and their corresponding intensities. researchgate.net It is a common practice to apply empirical scaling factors to the calculated frequencies to correct for anharmonicity and deficiencies in the theoretical method, which improves the agreement with experimental spectra. nih.gov

This compound is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images (enantiomers). Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful for determining the absolute configuration of chiral molecules. researchgate.netuit.no

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT) for ECD and DFT for VCD, are used to simulate these spectra. uit.nonih.gov The process involves:

A thorough conformational search to identify all low-energy conformers of the molecule. uit.no

Geometry optimization and frequency calculation for each significant conformer.

Calculation of the ECD or VCD spectrum for each conformer.

Generation of a final, Boltzmann-averaged spectrum based on the relative free energies of the conformers. uit.no

By comparing the sign and shape of the computationally predicted spectrum with the experimental one, the absolute configuration (R or S) of the molecule can be unambiguously assigned. nih.govmdpi.com

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a key tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

Understanding the energetic profile of a reaction is crucial for predicting its feasibility and outcome. Computational methods can be used to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states.

While various synthetic routes to azepane derivatives have been developed, detailed computational studies on the energetic profiles of transformations leading specifically to this compound are not prominent in the searched literature. researchgate.netnih.govresearchgate.net Such studies would provide valuable information on reaction kinetics and thermodynamics, aiding in the optimization of synthetic protocols.

Catalyst Design Principles based on Theoretical Models

Theoretical models, particularly those derived from Density Functional Theory (DFT), provide a foundational framework for the rational design of catalysts for the synthesis of complex molecules like this compound. These computational approaches allow for the in-silico exploration of catalyst-substrate interactions, the evaluation of transition state energies, and the prediction of reaction outcomes, thereby guiding experimental efforts towards more efficient and selective catalytic systems.

The design of catalysts for the stereoselective synthesis of functionalized azepanes can be guided by molecular modeling to understand the conformational preferences of key intermediates. For instance, in the synthesis of chiral cyclopentanes, molecular modeling and molecular dynamics simulations have been used to explain the stereochemical outcome by identifying the dominant conformations of reaction intermediates that lead to the observed major product nih.gov. A similar approach could be applied to the design of catalysts for the asymmetric synthesis of this compound, where the catalyst's structure is tailored to favor the formation of a specific diastereomer or enantiomer.

In the context of metal-catalyzed reactions, theoretical studies can elucidate the role of ligands in controlling the reactivity and selectivity of the metal center. For example, in the synthesis of high-energy compounds based on s-triazine, DFT calculations were employed to understand the electronic properties of the molecules, such as the HOMO-LUMO energy gap, which is crucial for their stability and reactivity mdpi.com. This principle is transferable to the design of catalysts for azepane synthesis, where the electronic properties of the catalyst-substrate complex can be fine-tuned to achieve the desired transformation.

Furthermore, computational models can predict the impact of catalyst structure on the regioselectivity of a reaction. A synthetic and quantum chemical study on the regioselective addition of amines to methyl maleamate demonstrated that charge distribution in the substrate, calculated using DFT, could predict the site of nucleophilic attack nih.gov. This predictive capability is invaluable for designing catalysts that can direct the formation of a specific constitutional isomer of a substituted azepane.

The following table summarizes key theoretical parameters that are often considered in the computational design of catalysts for reactions analogous to the synthesis of this compound.

| Theoretical Parameter | Relevance to Catalyst Design | Computational Method |

| Transition State Energy | Predicts reaction rates and identifies the most favorable catalytic pathway. | DFT, Ab initio methods |

| Ligand Binding Energy | Assesses the stability of the catalyst-substrate complex. | DFT |

| HOMO-LUMO Gap | Indicates the kinetic stability and reactivity of the catalyst and intermediates. | DFT |

| Steric Hindrance | Influences stereoselectivity by dictating the approach of the substrate to the catalytic center. | Molecular Mechanics, DFT |

| Charge Distribution | Predicts regioselectivity in reactions involving nucleophilic or electrophilic attack. | DFT, NBO analysis |

Mechanistic Insights from Computational Studies

Computational studies offer a molecular-level understanding of reaction mechanisms, which is often difficult to obtain through experimental methods alone. For the synthesis of this compound, mechanistic insights can be gleaned from computational investigations of related azepine and azepane formations.

A plausible pathway for the formation of functionalized azepines involves a copper(I)-catalyzed tandem amination/cyclization reaction. A proposed mechanism for the synthesis of trifluoromethyl-substituted azepin-2-carboxylates begins with the coordination of the copper(I) catalyst to the alkyne moiety of the substrate. This is followed by the intermolecular addition of an amine to the activated triple bond, leading to an intermediate that then undergoes an intramolecular cyclization to form the seven-membered azepine ring nih.gov. DFT calculations can be employed to model each step of this catalytic cycle, determining the structures of intermediates and transition states and calculating the corresponding energy barriers.

Another relevant mechanistic investigation involves the regioselective addition of amines to activated double bonds, which is a key step in many synthetic routes to substituted azepanes. A combined synthetic and theoretical study on the addition of amines to methyl maleamate revealed that the regioselectivity is governed by both the size of the amine nucleophile and the electronic activation of the double bond by the amide and ester groups nih.gov. The study used DFT calculations to predict the product ratio based on the Boltzmann distribution of the free energies of the possible product conformers, which was in good agreement with experimental observations nih.gov.

The table below presents hypothetical computational data that could be generated from a DFT study on a key step in the synthesis of this compound, such as an intramolecular cyclization. This data illustrates the kind of mechanistic insights that can be obtained.

| Reaction Step | Intermediate/Transition State | Calculated Relative Free Energy (kcal/mol) | Key Geometric Parameters |

| Reactant Complex | Catalyst-Substrate Adduct | 0.0 | C-N distance: 3.5 Å |

| Transition State 1 | C-N Bond Formation | +15.2 | C-N distance: 2.1 Å |

| Intermediate | Cyclic Intermediate | -5.8 | Formed C-N bond length: 1.5 Å |

| Transition State 2 | Proton Transfer | +12.5 | O-H-N angle: 175° |

| Product Complex | Catalyst-Product Adduct | -10.3 | - |

Future Research Directions and Emerging Trends in Methyl Azepane 3 Carboxylate Chemistry

Development of Novel and Sustainable Synthetic Routes

While classical methods for the synthesis of azepane rings exist, future research is increasingly directed towards the development of more efficient, sustainable, and atom-economical synthetic strategies. A significant trend is the move away from harsh reagents and multi-step procedures towards greener alternatives.

Key areas of development include:

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for C-N bond formation under mild conditions. researchgate.net Research into photocatalytic methods for the synthesis and functionalization of azepanes could lead to novel and previously inaccessible derivatives. researchgate.net This includes the potential for dearomative ring expansion of nitroarenes to create polysubstituted azepanes. researchgate.net

Novel Catalytic Systems: The exploration of earth-abundant and non-toxic metal catalysts, such as iron(III) salts, for key cyclization steps presents a more sustainable alternative to traditional heavy metal catalysts. acs.org Furthermore, developing new catalytic methods like the silyl-aza-Prins cyclization can provide efficient routes to functionalized azepane rings. acs.org

Exploration of Underutilized Reactivity Profiles

The reactivity of methyl azepane-3-carboxylate is largely dictated by the secondary amine and the ester group. While N-acylation, N-alkylation, and ester hydrolysis are common transformations, there is considerable scope for exploring less conventional reactivity patterns.

Future research could investigate:

Ring Functionalization: Developing methods for the selective C-H functionalization of the azepane ring would provide direct access to a wide range of substituted derivatives without the need for de novo synthesis.

Poly(β-amino ester) Chemistry: As a β-amino ester, this compound can be considered a monomer for the synthesis of poly(β-amino esters) (PBAEs). acs.org These polymers are known for their biodegradability and pH-responsiveness. resolvemass.caresolvemass.ca Exploring the polymerization of this compound and the properties of the resulting PBAEs could open up new applications in biomaterials. acs.org

Domino and Tandem Reactions: Designing cascade reactions that utilize the inherent reactivity of both the amine and ester functionalities in a single synthetic operation can lead to the rapid construction of complex molecular architectures. nih.gov

Integration with Flow Chemistry and Automation Technologies

The demand for large libraries of compounds for high-throughput screening in drug discovery has driven the adoption of flow chemistry and automated synthesis platforms. acs.orgresearchgate.net These technologies offer numerous advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the ability to rapidly generate and screen compound libraries. mtak.humdpi.com

Emerging trends in this area include:

Automated Library Synthesis: The development of fully automated, multi-step flow synthesis platforms will enable the rapid generation of diverse libraries of this compound derivatives for biological screening. acs.orgnih.gov This approach allows for the efficient exploration of the chemical space around the azepane scaffold. researchgate.net

Biocatalysis in Flow: Combining the selectivity of biocatalysis with the efficiency of continuous flow processing is a rapidly growing area. nih.govnih.govresearchgate.net Immobilized enzyme reactors can be used for the continuous production of chiral azepane derivatives. researchgate.net

Advanced Computational Studies for Predictive Chemistry

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research, enabling the prediction of molecular properties, reaction outcomes, and mechanistic pathways. researchgate.netnih.gov

Future applications of computational methods in the study of this compound include:

Density Functional Theory (DFT) Studies: DFT calculations can provide valuable insights into the electronic structure, reactivity, and stability of azepane derivatives. nih.gov This information can be used to predict the regioselectivity and stereoselectivity of reactions and to design more efficient synthetic routes.

Reaction Mechanism Prediction: Computational modeling can be used to elucidate complex reaction mechanisms, such as those involved in catalytic cycles or rearrangement reactions. mit.edu This understanding can guide the optimization of reaction conditions and the development of new transformations.

In Silico Design of Functional Molecules: By predicting the properties of virtual compounds, computational methods can accelerate the discovery of new molecules with desired biological activities or material properties, reducing the need for extensive experimental synthesis and screening. nih.gov

Table 1: Comparison of Computational Methods for Studying Azepane Derivatives

| Computational Method | Information Provided | Application in this compound Chemistry |

| Density Functional Theory (DFT) | Electronic structure, molecular orbitals, reaction energies, transition state geometries. | Predicting reactivity, stability, and selectivity of reactions involving the azepane ring. |

| Ab initio methods | Highly accurate electronic structure calculations. | Benchmarking DFT results and studying reaction mechanisms with high accuracy. |

| Molecular Dynamics (MD) | Conformational analysis, dynamics of molecular interactions. | Understanding the conformational preferences of the azepane ring and its interactions with biological targets. |

| Machine Learning (ML) | Prediction of reaction outcomes, retrosynthetic analysis. | Accelerating the discovery of new synthetic routes and predicting the properties of novel derivatives. |

Discovery of New Catalytic and Material Applications

The unique structural and electronic properties of the azepane scaffold suggest that its derivatives could find applications beyond their traditional use in medicinal chemistry.

Promising areas for future exploration include:

Asymmetric Catalysis: Chiral azepane derivatives could serve as ligands for transition metal catalysts or as organocatalysts for asymmetric transformations. The conformational flexibility of the seven-membered ring may offer unique stereochemical control.

Photocatalysis: Azepine-based compounds have been investigated as donor units in donor-acceptor organic photocatalysts. beilstein-journals.orgnih.gov Further research could explore the potential of this compound derivatives in the design of novel photocatalysts with tunable redox properties.

Biomaterials: As previously mentioned, PBAEs derived from β-amino esters are a promising class of biodegradable and pH-responsive polymers for applications in drug delivery and tissue engineering. resolvemass.canih.gov The synthesis and characterization of PBAEs from this compound could lead to new biomaterials with tailored properties. acs.org

Table 2: Potential Applications of this compound Derivatives

| Application Area | Potential Role of this compound Derivatives | Key Research Directions |

| Asymmetric Catalysis | Chiral ligands for metal catalysts, organocatalysts. | Synthesis of enantiopure derivatives and evaluation of their catalytic activity. |

| Photocatalysis | Donor components in organic photocatalysts. | Design and synthesis of derivatives with tailored photophysical and electrochemical properties. |

| Biomaterials | Monomers for the synthesis of biodegradable polymers (PBAEs). | Polymerization studies, characterization of polymer properties, and evaluation for drug delivery and tissue engineering applications. |

常见问题

Q. What are the recommended methodologies for synthesizing methyl azepane-3-carboxylate with high enantiomeric purity?

To optimize enantiomeric purity, use chiral catalysts in asymmetric synthesis or employ enzymatic resolution techniques. Characterization should involve chiral HPLC or polarimetry to confirm stereochemistry. Safety protocols (e.g., glovebox use, inert atmosphere) are critical due to the compound’s potential reactivity, as outlined in safety data sheets for analogous carbamate esters .

Q. How should researchers handle and store this compound to ensure stability?

Store the compound in a cool, dry environment under inert gas (e.g., argon) to prevent hydrolysis. Use amber glassware to avoid photodegradation. Personal protective equipment (PPE), including nitrile gloves and face shields, is mandatory during handling, as recommended for structurally similar cyclopentanecarboxylate derivatives .

Q. What analytical techniques are essential for characterizing this compound?

Combine NMR (¹H, ¹³C, DEPT) for structural elucidation, FT-IR to confirm functional groups (e.g., ester carbonyl stretch at ~1740 cm⁻¹), and mass spectrometry (HRMS) for molecular weight validation. For purity assessment, use GC-MS or HPLC with UV detection .

Advanced Research Questions

Q. How can conformational analysis of the azepane ring be performed using crystallographic data?

Employ Cremer-Pople puckering coordinates to quantify ring distortion . Refine X-ray diffraction data using SHELXL for small-molecule crystallography, ensuring proper treatment of thermal parameters and hydrogen bonding networks. Visualization tools like ORTEP-3 aid in interpreting puckering amplitudes and phase angles .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR signals)?

Investigate dynamic effects like ring puckering or rotameric equilibria using variable-temperature NMR. Compare computational models (DFT calculations of energy barriers) with experimental data to identify low-energy conformers. Cross-validate findings with X-ray crystallography or NOESY experiments .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?